molecular formula C49H56ClN9O7 B1383972 Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl CAS No. 201928-98-5

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl

Cat. No. B1383972
CAS RN: 201928-98-5
M. Wt: 918.5 g/mol
InChI Key: LTGJIVHMTLXCAK-HKDYZXNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl” is a fluorogenic substrate used for the colorimetric or fluorometric determination of cathepsin D . It is excited at approximately 335 nm and emits at approximately 410 nm .


Molecular Structure Analysis

The molecular weight of “Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl” is 918.49 or 881.42 , and its sum formula is C₄₉H₅₅N₉O₇ · HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl” include a molecular weight of 918.49 or 881.42 , a sum formula of C₄₉H₅₅N₉O₇ · HCl , and a storage temperature of less than -15°C or -20°C .

Scientific Research Applications

I have conducted a search for the scientific research applications of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl , which is primarily known as a fluorogenic substrate for Cathepsin D. Cathepsin D is a lysosomal aspartyl protease involved in the degradation and activation of intracellular proteins, including hormones, enzyme precursors, and growth factors. It is also considered a marker of poor prognosis in breast cancer due to its overexpression in tumors that stimulates metastasis .

The compound is used for the colorimetric or fluorometric determination of cathepsin D, with excitation at approximately 335 nm and emission at approximately 410 nm .

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGJIVHMTLXCAK-HKDYZXNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H56ClN9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl

CAS RN

201928-98-5
Record name 201928-98-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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